molecular formula C14H21N3O2 B4177443 1-(1-ethylpentyl)-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

1-(1-ethylpentyl)-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No. B4177443
M. Wt: 263.34 g/mol
InChI Key: FNLOXIMAHQSOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-ethylpentyl)-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one, also known as JWH-018, is a synthetic cannabinoid that has been found to have psychoactive effects similar to those of delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. JWH-018 was first synthesized by John W. Huffman in 1995 and has since been used in scientific research to study the endocannabinoid system and its effects on the body.

Mechanism of Action

1-(1-ethylpentyl)-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one binds to the CB1 and CB2 receptors in the endocannabinoid system, which are primarily found in the brain and immune system, respectively. When this compound binds to these receptors, it activates them and produces a range of physiological and psychological effects.
Biochemical and Physiological Effects:
This compound has been found to produce a range of physiological and psychological effects, including increased heart rate, blood pressure, and body temperature, as well as altered perception, mood, and cognition. These effects are similar to those produced by THC and other cannabinoids.

Advantages and Limitations for Lab Experiments

1-(1-ethylpentyl)-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has several advantages and limitations for lab experiments. One advantage is that it is a synthetic cannabinoid, which allows researchers to study the effects of cannabinoids on the body without the variability associated with natural cannabinoids. However, one limitation is that this compound has been found to have a high affinity for the CB1 receptor, which may limit its usefulness in studying the effects of cannabinoids on the CB2 receptor.

Future Directions

There are several future directions for research on 1-(1-ethylpentyl)-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one and other synthetic cannabinoids. One direction is to study the long-term effects of synthetic cannabinoids on the body and brain, as well as their potential for addiction and abuse. Another direction is to develop new synthetic cannabinoids with different affinities for the CB1 and CB2 receptors, which may have different therapeutic applications. Additionally, research on the endocannabinoid system and its role in various physiological and pathological conditions is ongoing, and synthetic cannabinoids like this compound may play a role in this research.

Scientific Research Applications

1-(1-ethylpentyl)-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has been used in scientific research to study the endocannabinoid system and its effects on the body. Specifically, this compound has been used to study the CB1 and CB2 receptors, which are the primary receptors in the endocannabinoid system. This compound has also been used to study the effects of synthetic cannabinoids on the body and brain.

properties

IUPAC Name

1-heptan-3-yl-4-methyl-2,7-dihydropyrazolo[3,4-b]pyridine-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-4-6-7-10(5-2)17-13-12(14(19)16-17)9(3)8-11(18)15-13/h8,10H,4-7H2,1-3H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLOXIMAHQSOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)N1C2=C(C(=CC(=O)N2)C)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-ethylpentyl)-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 2
1-(1-ethylpentyl)-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 3
1-(1-ethylpentyl)-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 4
1-(1-ethylpentyl)-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 5
1-(1-ethylpentyl)-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 6
1-(1-ethylpentyl)-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

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